(2E)-N-(3-chlorophenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide
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Overview
Description
(2E)-N-(3-chlorophenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyano group, a trifluoromethyl group, and a chlorophenyl group, making it a subject of interest for researchers in chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-chlorophenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Enamine Intermediate: The reaction begins with the condensation of 3-chlorobenzaldehyde with an appropriate amine to form an enamine intermediate.
Addition of the Cyano Group: The enamine intermediate is then reacted with a cyanating agent, such as cyanogen bromide, to introduce the cyano group.
Introduction of the Trifluoromethyl Group: The final step involves the addition of the trifluoromethyl group using a reagent like trifluoromethyl iodide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(3-chlorophenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2E)-N-(3-chlorophenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-N-(3-chlorophenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(3-bromophenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide
- (2E)-N-(3-fluorophenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide
- (2E)-N-(3-methylphenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide
Uniqueness
The presence of the chlorophenyl group in (2E)-N-(3-chlorophenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide distinguishes it from its analogs. This structural feature may contribute to its unique reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H10ClF3N2O |
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Molecular Weight |
350.7 g/mol |
IUPAC Name |
(E)-N-(3-chlorophenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C17H10ClF3N2O/c18-14-2-1-3-15(9-14)23-16(24)12(10-22)8-11-4-6-13(7-5-11)17(19,20)21/h1-9H,(H,23,24)/b12-8+ |
InChI Key |
LFEFQKRFHOLTGR-XYOKQWHBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)/C(=C/C2=CC=C(C=C2)C(F)(F)F)/C#N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=CC2=CC=C(C=C2)C(F)(F)F)C#N |
Origin of Product |
United States |
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